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molecular formula C11H9BrS B8554411 3-Bromo-4-(4-methylphenyl)thiophene

3-Bromo-4-(4-methylphenyl)thiophene

Cat. No. B8554411
M. Wt: 253.16 g/mol
InChI Key: IIURKSVGXRMKON-UHFFFAOYSA-N
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Patent
US05198438

Procedure details

Through a solution of p-tolyltrimethyltin (3.17 g, 12.4 mmol) in dry toluene (8 mL) was bubbled N2 for 5 min to degas the solution. To this was added 3,4-dibromothiophene (2.31 g, 9.56 mmol) and a catalytic amount of Pd(PPh3)4 (552 mg, 5 mol %). The reaction mixture was brought to reflux (120° C.) and left overnight. The reaction was cooled to rt and the toluene was replaced by EtOAc. The insoluable salts were removed by filtration through a plug of celite. The product was purified by flash chromatography on a silica column eluting with hexane to afford 1.09 g (45%) of the titled compound as a clear, colorless oil.
Quantity
3.17 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
8 mL
Type
solvent
Reaction Step One
Quantity
2.31 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
552 mg
Type
catalyst
Reaction Step Four
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five
Yield
45%

Identifiers

REACTION_CXSMILES
[C:1]1([CH3:11])[CH:6]=[CH:5][C:4]([Sn](C)(C)C)=[CH:3][CH:2]=1.N#N.Br[C:15]1[C:19]([Br:20])=[CH:18][S:17][CH:16]=1.CCOC(C)=O>C1(C)C=CC=CC=1.C1C=CC([P]([Pd]([P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)([P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)[P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)=CC=1>[Br:20][C:19]1[C:15]([C:4]2[CH:5]=[CH:6][C:1]([CH3:11])=[CH:2][CH:3]=2)=[CH:16][S:17][CH:18]=1 |^1:37,39,58,77|

Inputs

Step One
Name
Quantity
3.17 g
Type
reactant
Smiles
C1(=CC=C(C=C1)[Sn](C)(C)C)C
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N#N
Name
Quantity
8 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C
Step Two
Name
Quantity
2.31 g
Type
reactant
Smiles
BrC1=CSC=C1Br
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CCOC(=O)C
Step Four
Name
Quantity
552 mg
Type
catalyst
Smiles
C=1C=CC(=CC1)[P](C=2C=CC=CC2)(C=3C=CC=CC3)[Pd]([P](C=4C=CC=CC4)(C=5C=CC=CC5)C=6C=CC=CC6)([P](C=7C=CC=CC7)(C=8C=CC=CC8)C=9C=CC=CC9)[P](C=1C=CC=CC1)(C=1C=CC=CC1)C=1C=CC=CC1
Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1(=CC=CC=C1)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
120 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
to degas the solution
TEMPERATURE
Type
TEMPERATURE
Details
The reaction was cooled to rt
CUSTOM
Type
CUSTOM
Details
The insoluable salts were removed by filtration through a plug of celite
CUSTOM
Type
CUSTOM
Details
The product was purified by flash chromatography on a silica column
WASH
Type
WASH
Details
eluting with hexane

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
BrC1=CSC=C1C1=CC=C(C=C1)C
Measurements
Type Value Analysis
AMOUNT: MASS 1.09 g
YIELD: PERCENTYIELD 45%
YIELD: CALCULATEDPERCENTYIELD 45%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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